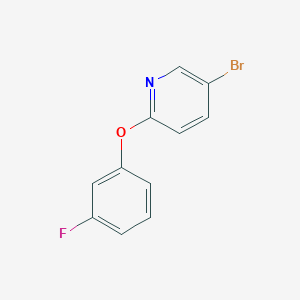

5-Bromo-2-(3-fluorophenoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(3-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBVJSHHGWJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-(3-fluorophenoxy)pyridine. The document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

This compound is a halogenated diaryl ether containing a pyridine scaffold. Such structures are of significant interest in medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, often enhances solubility and provides a key hydrogen bond acceptor through its nitrogen atom, improving pharmacokinetic profiles of drug candidates.[1] The presence of two distinct halogen atoms—bromine and fluorine—at specific positions offers orthogonal reactivity, making this compound a versatile and highly valuable building block for combinatorial chemistry and targeted synthesis.

The bromine atom at the 5-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.[2] Simultaneously, the fluorine atom on the phenoxy ring can modulate the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins.[3] This strategic combination of features positions this compound as a key intermediate in the synthesis of complex bioactive molecules.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 936343-48-5 | [5] |

| Molecular Formula | C₁₁H₇BrFNO | [5] |

| Molecular Weight | 268.08 g/mol | [5] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

| Storage | Sealed in dry, room temperature conditions | [5] |

| SMILES | FC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 | [5] |

| InChIKey | (Generated from structure) | N/A |

Molecular Structure Diagram

The structural arrangement of the atoms is the primary determinant of the molecule's reactivity and function.

Rationale and Protocol

The SₙAr reaction is favored here because the electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack. A strong base is required to deprotonate the 3-fluorophenol, forming the more potent nucleophile, 3-fluorophenoxide.

Detailed Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask under a nitrogen atmosphere.

-

Reactant Addition: Add 3-fluorophenol (1.1 equivalents) to the suspension, followed by 5-bromo-2-fluoropyridine (1.0 equivalent). The use of 5-bromo-2-fluoropyridine is strategic, as fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings. [6]4. Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to obtain the final product with high purity.

Reactivity and Spectroscopic Profile

Chemical Reactivity

The molecule possesses two primary sites for further functionalization:

-

C-Br Bond: The bromide at the 5-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, serving as a gateway to more complex molecular architectures.

-

Pyridine Nitrogen: The lone pair on the nitrogen atom can act as a base or a nucleophile. It can be protonated in acidic media or alkylated to form pyridinium salts.

Anticipated Spectroscopic Data

While specific experimental spectra are proprietary or not widely published, a skilled chemist can predict the key features based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.5 ppm). The protons on the pyridine ring will appear as doublets or doublets of doublets, while the protons on the fluorophenoxy ring will exhibit more complex splitting patterns due to both H-H and H-F coupling. The integration of these signals should correspond to the number of protons on each ring. [7]* ¹³C NMR: The carbon spectrum will display 11 distinct signals for each unique carbon atom in the aromatic region. The carbon directly attached to fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 267 and 269.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching for the ether linkage, C=N and C=C stretching for the aromatic rings, and strong C-F and C-Br stretching bands.

Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its utility lies in its ability to be readily incorporated into larger molecules designed to interact with biological targets.

Role as a Core Scaffold

The diaryl ether motif is present in numerous approved drugs and clinical candidates. This compound provides a pre-formed, functionalized diaryl ether that can be elaborated upon, significantly shortening synthesis routes.

For example, similar structures are used in the synthesis of inhibitors for kinases, proteases, and G-protein coupled receptors (GPCRs). The fluorophenoxy group can occupy a hydrophobic pocket in a protein's active site, while the pyridine nitrogen can form critical hydrogen bonds with amino acid residues. The position formerly occupied by bromine can be used to attach other pharmacophoric elements to optimize potency and selectivity.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may be obtained from the supplier, general precautions for related halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9]* Hazards: Based on related structures, this compound should be considered an irritant to the skin, eyes, and respiratory system. [6][8][10]Avoid contact and inhalation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5][8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- BLD Pharm. (n.d.). 936343-48-5 | this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine.

- ECHEMI. (n.d.). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine 99%.

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-fluoropyridine in Fine Chemical Applications.

- Smith, D. R. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 26(11), 3192.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.

- Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1835-1865.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 936343-48-5|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5): Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Pyridine Intermediate

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of FDA-approved drugs.[1][2][3] The strategic functionalization of this core ring system is paramount to modulating pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5) emerges as a highly valuable building block for researchers and drug development professionals. This intermediate combines three key features: a pyridine core, a bromine atom providing a reactive handle for cross-coupling reactions, and a fluorophenoxy moiety, which can enhance binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis with mechanistic insights, thorough analytical characterization, and its application as a key intermediate in the synthesis of complex molecules for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 936343-48-5 | [4] |

| Molecular Formula | C₁₁H₇BrFNO | [4] |

| Molecular Weight | 268.08 g/mol | [4] |

| Appearance | White to off-white solid | Typical |

| Purity | Typically >97% | [4] |

| Storage | Store at room temperature, sealed in dry conditions. | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, allowing for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.

Core Reaction Pathway

The primary synthetic route involves the reaction of a suitable 2-halopyridine, in this case, 5-bromo-2-fluoropyridine, with 3-fluorophenol in the presence of a strong base. The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for SNAr reactions, activated by the electron-withdrawing nature of the ring nitrogen.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent US 8,134,007 B2.[5]

Step 1: Reaction Setup

-

To a solution of 3-fluorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise.

-

Allow the resulting mixture to stir at 0 °C for 30 minutes.

Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical. It deprotonates the phenolic hydroxyl group of 3-fluorophenol to form the more nucleophilic potassium 3-fluorophenoxide in situ. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions. Anhydrous THF is used as the solvent to prevent quenching of the strong base.

Step 2: Nucleophilic Aromatic Substitution

-

To the solution from Step 1, add a solution of 5-bromo-2-fluoropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

Causality: The electron-deficient pyridine ring, further activated by the electronegative nitrogen atom, is susceptible to attack by the potent phenoxide nucleophile. The attack occurs at the C2 position, displacing the fluoride leaving group. The reaction is allowed to proceed to completion at room temperature.

Step 3: Work-up and Purification

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Causality: The aqueous work-up removes inorganic salts and any remaining base. Extraction isolates the organic product. Purification by column chromatography is a standard and effective method for removing unreacted starting materials and any minor by-products to yield the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A typical workflow for analysis is outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.

-

¹H NMR Data: (400 MHz, DMSO-d₆) δ 8.35 (d, J=2.7 Hz, 1H), 8.07 (dd, J=8.9, 2.8 Hz, 1H), 7.48 (td, J=8.1, 6.7 Hz, 1H), 7.29 – 7.21 (m, 2H), 7.14 (d, J=8.9 Hz, 1H), 7.02 (tdd, J=8.4, 2.4, 0.9 Hz, 1H).[5]

Interpretation:

-

The signals in the aromatic region (δ 7.0-8.4 ppm) are consistent with the protons on the two aromatic rings.

-

The doublet at δ 8.35 ppm with a small coupling constant (J=2.7 Hz) is characteristic of the proton at the C6 position of the pyridine ring, coupled to the proton at C4.

-

The doublet of doublets at δ 8.07 ppm corresponds to the proton at the C4 position, showing coupling to both the C3 and C6 protons.

-

The complex multiplets between δ 7.02 and 7.48 ppm represent the four protons on the 3-fluorophenoxy ring, with their splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data is not widely published, the predicted ¹³C NMR spectrum provides valuable structural confirmation.

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C2 (Pyridine) | ~163 | Attached to two electronegative atoms (N and O). |

| C5 (Pyridine) | ~115 | Attached to Bromine. |

| C3, C4, C6 (Pyridine) | 110-150 | Aromatic pyridine carbons. |

| C1' (Phenoxy) | ~155 (d) | Attached to oxygen, coupled to Fluorine. |

| C3' (Phenoxy) | ~162 (d) | Attached to Fluorine. |

| C2', C4', C5', C6' | 105-135 | Aromatic phenoxy carbons, showing C-F coupling. |

Note: The presence of the fluorine atom will result in characteristic splitting (doublets) for the carbon atoms on the fluorophenoxy ring due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

MS (ESI): m/z = 268/270 [M+H]⁺.[5]

Interpretation: The observation of a pair of peaks at m/z 268 and 270 with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the successful incorporation of bromine in the final structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

Recommended Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This method effectively separates the nonpolar product from more polar starting materials or impurities, allowing for accurate purity assessment.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for building complex molecular architectures. The bromine atom serves as a key functional group for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, or Buchwald-Hartwig reactions.

This compound and its analogues are key intermediates in the synthesis of a range of therapeutic agents, including those described in patent US 8,134,007 B2, which covers novel pyridine derivatives with potential applications in treating pain.[5] The 2-phenoxypyridine motif is a common feature in many biologically active compounds, including kinase inhibitors, where the ether oxygen can act as a hydrogen bond acceptor in the hinge region of the kinase.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for researchers in medicinal chemistry and drug development. Its synthesis via a robust SNAr protocol is well-established. The presence of orthogonal reactive sites—the brominated pyridine ring for cross-coupling and the fluorinated phenyl ring for modulating biological interactions—provides a powerful platform for the rapid generation of diverse compound libraries. The detailed synthesis and characterization data provided in this guide serve as a valuable resource for scientists looking to leverage this important building block in their research endeavors.

References

-

Journal of Medicinal Chemistry. ACS Publications. (Accessed January 20, 2026). Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. (2014-03-26). Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. (Accessed January 20, 2026). Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. (2023-07-06). Available from: [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. (Accessed January 20, 2026).

- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents. (Accessed January 20, 2026).

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents. (Accessed January 20, 2026).

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. (Accessed January 20, 2026).

- WO1999010326A1 - Preparation of pyridine derivatives. Google Patents. (Accessed January 20, 2026).

- Pyridine preparation - US2549651A. Google Patents. (Accessed January 20, 2026).

- CS226034B2 - Method of preparing pyridine derivatives. Google Patents. (Accessed January 20, 2026).

- US20070249837A1 - Process for the Preparation of Pyridine Derivatives. Google Patents. (Accessed January 20, 2026).

- US3227722A - Process for the preparation of pyredine. Google Patents. (Accessed January 20, 2026).

-

(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2025-08-06). Available from: [Link]

-

Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed Central. (2024-12-01). Available from: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. (Accessed January 20, 2026). Available from: [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. (Accessed January 20, 2026). Available from: [Link]

- US20090048306A1 - Pyridine derivatives. Google Patents. (Accessed January 20, 2026).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 936343-48-5|this compound|BLD Pharm [bldpharm.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

structure elucidation of 5-Bromo-2-(3-fluorophenoxy)pyridine

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(3-fluorophenoxy)pyridine

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This compound, a halogenated phenoxypyridine derivative, represents a class of compounds often utilized as key building blocks in organic synthesis.[1] This guide presents a comprehensive, multi-technique spectroscopic approach to the complete structure elucidation of this molecule. We will detail an integrated workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR). The causality behind experimental choices is emphasized, and each analytical step is designed to be self-validating, providing a robust and definitive structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first principle in structure elucidation is to establish the elemental composition. This is authoritatively achieved using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.

For this compound, the expected molecular formula is C₁₁H₇BrFNO.[2] The presence of bromine is a key signature to look for, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculation of Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (7/2) - (2/2) + (1/2) DoU = 12 - 3.5 - 1 + 0.5 = 8

A DoU of 8 is consistent with the proposed structure, which contains two aromatic rings (4 DoU each = 8). This initial calculation immediately validates the presence of the two-ring system and the absence of other multiple bonds.

Spectroscopic Strategy: An Integrated Workflow

A robust structure elucidation relies not on a single technique but on the convergence of data from multiple orthogonal methods. Our strategy employs a logical progression from functional group identification (FTIR) to molecular fragmentation analysis (MS) and finally to the complete atomic connectivity map (NMR).

Caption: Integrated workflow for structure elucidation.

Functional Group Analysis: FTIR Spectroscopy

FTIR spectroscopy provides a rapid survey of the functional groups present. For this compound, the spectrum is expected to be dominated by vibrations characteristic of its aromatic and ether components.

| Frequency Range (cm⁻¹) | Vibration Type | Rationale and Expected Observation |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of hydrogens on aromatic rings. Multiple weak to medium bands are expected.[3] |

| 1600-1450 | Aromatic C=C & C=N Stretch | A series of sharp bands confirms the pyridine and benzene ring skeletons.[3] |

| ~1250-1200 (asym) & ~1050 (sym) | Aryl-O-C Stretch | Strong, characteristic bands confirming the diaryl ether linkage. The asymmetric stretch is typically very intense. |

| ~1200-1100 | C-F Stretch | A strong band indicating the carbon-fluorine bond. |

| ~600-500 | C-Br Stretch | A weak to medium band in the fingerprint region, confirming the carbon-bromine bond. |

The absence of strong bands in the O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), or C=O (~1700 cm⁻¹) regions is a critical piece of self-validating data, ruling out isomeric structures like hydroxypyridines or quinones.

Fragmentation Analysis: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the molecule's fragmentation pattern. The ether linkage is often a point of cleavage in such molecules.[4][5]

Key Predicted Fragmentation Pathways:

-

Molecular Ion ([M]⁺): A strong molecular ion peak at m/z 267 and 269 (for ⁷⁹Br and ⁸¹Br isotopes) would be expected due to the stability of the aromatic systems.

-

Ether Cleavage: The most characteristic fragmentation is the homolytic cleavage of the C-O ether bond.[4] This can occur in two ways, leading to two primary fragment ions:

-

Loss of the fluorophenoxy radical: [M - C₆H₄FO]⁺ results in a fragment at m/z 156/158, corresponding to the 5-bromopyridinyl cation.

-

Loss of the bromopyridinyl radical: [M - C₅H₃BrN]⁺ results in a fragment at m/z 111, corresponding to the 3-fluorophenoxy cation.

-

The relative abundance of these fragments provides insight into the stability of the resulting cations.

Caption: Key EI-MS fragmentation pathways.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H, ¹³C, and ¹⁹F nuclei.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the 7 protons distributed across the two aromatic rings. The chemical shifts are influenced by the electronegativity and position of the substituents.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|

| H6 | ~8.2 | d | J(H6,H4) ≈ 2.5 | Deshielded by adjacent N and ortho to Br. |

| H4 | ~7.8 | dd | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 | Ortho to Br and meta to N. |

| H3 | ~6.8 | d | J(H3,H4) ≈ 8.5 | Shielded by adjacent ether oxygen, ortho to N. |

| H2'/H6' | ~7.0-7.2 | m | - | Complex multiplet due to various H-H and H-F couplings. |

| H4' | ~7.3 | m | - | Likely a triplet of doublets due to coupling with H5' and F. |

| H5' | ~6.9 | m | - | Shielded proton on the fluorophenyl ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals for the 11 carbon atoms. The chemical shifts are highly dependent on the attached atoms (N, O, Br, F).

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 | ~163 | Attached to N and O (highly deshielded). |

| C5 | ~118 | Attached to Br (ipso-carbon shift). |

| C6 | ~148 | Ortho to N. |

| C4 | ~142 | Meta to N, ortho to Br. |

| C3 | ~112 | Ortho to N, shielded by ether O. |

| C1' | ~155 (d) | Attached to O, coupled to F (²JCF). |

| C3' | ~162 (d) | Attached to F (¹JCF, large coupling). |

| C2' | ~108 (d) | Ortho to F (²JCF). |

| C4' | ~131 (d) | Para to F (⁴JCF, small coupling). |

| C5' | ~115 (d) | Meta to F (³JCF). |

| C6' | ~114 (d) | Ortho to O, meta to F (³JCF). |

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum provides a simple confirmation of the fluorine environment. A single resonance is expected, confirming the presence of only one type of fluorine atom in the molecule.

2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments are required for absolute, self-validating proof of connectivity.

-

COSY (Correlation Spectroscopy): Will reveal ³J(H,H) couplings, confirming the proton connectivity within the pyridine ring (H3-H4-H6) and within the fluorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the link between the two rings. A correlation between the pyridine proton H3 and the ipso-carbon of the fluorophenyl ring (C1') across the ether oxygen (³J(H3,C1')) would provide undeniable proof of the 2-(3-fluorophenoxy) linkage. Similarly, correlations from the fluorophenyl protons (H2' or H6') to the pyridine carbon C2 would confirm the same.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF or similar.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid.

-

Acquisition: Infuse the sample at 5 µL/min. Acquire data in the m/z range of 100-500. Use a reference mass for internal calibration to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: Analyze the spectrum for the [M+H]⁺ ion. Check for the characteristic 1:1 A/A+2 isotopic pattern for bromine and compare the measured accurate mass to the theoretical mass calculated for C₁₁H₈BrFNO⁺.

FTIR Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or similar, equipped with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Perform a background scan prior to sample analysis. Identify and label characteristic peaks corresponding to the functional groups.

NMR Spectroscopy

-

Instrument: Bruker Avance III 400 MHz spectrometer or similar.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire with a 30° pulse width, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C{¹H} NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2.0 s, and accumulate ~1024 transients.

-

2D NMR (COSY, HSQC, HMBC): Acquire using standard Bruker pulse programs. Optimize spectral widths for the specific sample. For HMBC, set the long-range coupling delay to optimize for correlations over ~8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. HRMS confirms the molecular formula and degree of unsaturation. FTIR provides a rapid confirmation of the key functional groups (aromatic rings, ether linkage, C-F, C-Br) and the absence of others. EI-MS reveals a fragmentation pattern consistent with the proposed structure, highlighting the ether linkage as a point of cleavage. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and complete map of atomic connectivity, with the HMBC experiment serving as the ultimate confirmation of the linkage between the bromopyridine and fluorophenoxy moieties. This multi-technique, self-validating workflow represents a gold standard for the definitive structural characterization of novel organic molecules.

References

-

Li, A. et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed January 20, 2026).

-

Sundaraganesan, N. et al. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 589-595. Available at: [Link]

-

MIT OpenCourseWare. (2009). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link] (Accessed January 20, 2026).

-

Magritek. (2021). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link] (Accessed January 20, 2026).

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link] (Accessed January 20, 2026).

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link] (Accessed January 20, 2026).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 936343-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. magritek.com [magritek.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(3-fluorophenoxy)pyridine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as 5-Bromo-2-(3-fluorophenoxy)pyridine, a halogenated phenoxypyridine derivative, represent a class of scaffolds frequently investigated for their potential biological activity. The precise arrangement of its aromatic systems, the ether linkage, and the specific halogen substituents dictates its steric and electronic properties, which in turn govern its interaction with biological targets. This guide provides a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to construct a comprehensive and self-validating analytical profile of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the characterization of complex organic molecules.

Molecular Structure and Foundational Characteristics

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. The interplay between the electron-withdrawing pyridine ring, the bromine substituent, and the fluorophenoxy moiety creates a unique electronic environment that is reflected in its spectral fingerprint.

Figure 1: Structure of this compound.

Molecular Formula: C₁₁H₇BrFNO Molecular Weight: 268.08 g/mol

A key feature to consider, particularly for mass spectrometry, is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic M+2 peak in the mass spectrum that is of almost equal intensity to the molecular ion peak, serving as a definitive marker for the presence of a single bromine atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis follows a logical workflow, beginning with broad spectral acquisition and proceeding to detailed structural assignment.

Figure 2: Standardized workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[2] The electronegativity of the nitrogen, oxygen, and halogen atoms significantly influences the chemical shifts, generally pushing signals for nearby protons downfield.[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6 (Py) | 8.25 - 8.15 | d | ~2.5 | Adjacent to pyridine N and ortho to Br; highly deshielded. |

| H-4 (Py) | 7.85 - 7.75 | dd | ~8.8, 2.5 | Ortho to Br and meta to N; shows coupling to both H-3 and H-6. |

| H-3 (Py) | 7.00 - 6.90 | d | ~8.8 | Ortho to the phenoxy group and meta to Br. |

| H-2' (Ph) | 7.40 - 7.30 | m | - | Part of a complex multiplet from the fluorophenyl ring. |

| H-4' (Ph) | 7.15 - 7.05 | m | - | Part of a complex multiplet from the fluorophenyl ring. |

| H-5' (Ph) | 7.50 - 7.40 | m (td) | ~8.0, 6.0 | Part of a complex multiplet from the fluorophenyl ring. |

| H-6' (Ph) | 7.05 - 6.95 | m | - | Part of a complex multiplet from the fluorophenyl ring. |

Note: The assignments for the fluorophenoxy ring (H-2', H-4', H-5', H-6') are complex due to overlapping signals and second-order effects from fluorine coupling. 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the lack of symmetry in this compound, all 11 carbon atoms are expected to produce distinct signals. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] Carbons directly attached to electronegative atoms (N, O, F, Br) will have their chemical shifts significantly altered.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 (Py) | 162 - 160 | Attached to both N and the ether oxygen; highly deshielded. |

| C-5 (Py) | 118 - 116 | C-Br bond; deshielding effect of bromine. |

| C-6 (Py) | 150 - 148 | Alpha to the pyridine nitrogen.[5] |

| C-4 (Py) | 142 - 140 | Beta to the bromine. |

| C-3 (Py) | 115 - 113 | Beta to the ether linkage. |

| C-1' (Ph) | 155 - 153 | Attached to the ether oxygen. |

| C-3' (Ph) | 164 - 162 (d, ¹JCF ≈ 245 Hz) | C-F bond; exhibits strong one-bond coupling with ¹⁹F. |

| C-2' (Ph) | 108 - 106 (d, ²JCF ≈ 25 Hz) | Ortho to fluorine; shows two-bond coupling. |

| C-4' (Ph) | 131 - 129 (d, ³JCF ≈ 10 Hz) | Para to fluorine; shows three-bond coupling. |

| C-6' (Ph) | 116 - 114 (d, ²JCF ≈ 21 Hz) | Ortho to fluorine; shows two-bond coupling. |

| C-5' (Ph) | 125 - 123 (d, ⁴JCF ≈ 3 Hz) | Meta to fluorine; shows weak four-bond coupling. |

Experimental Protocols for NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) is a suitable technique. The primary goals are to confirm the molecular weight and to observe fragmentation patterns consistent with the proposed structure.

Predicted Fragmentation Pathways

The molecular ion (M⁺˙) of this compound will be observed as a doublet (M⁺˙ and M+2⁺˙) of nearly equal intensity around m/z 267 and 269, confirming the presence of one bromine atom. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Aryl ethers are known to fragment at the C-O bond and via cleavage of the ether linkage.[1][6]

Figure 3: Predicted major fragmentation pathways for this compound under EI-MS.

Summary of Key Predicted Fragments:

| m/z (Isotopic Pair) | Proposed Fragment | Rationale |

|---|---|---|

| 267/269 | [C₁₁H₇BrFNO]⁺˙ | Molecular Ion (M⁺˙). The 1:1 isotopic pattern is the hallmark of bromine. |

| 188 | [C₁₁H₇FNO]⁺ | Loss of a bromine radical (•Br). A common fragmentation for bromo-aromatics. |

| 172/174 | [C₅H₃BrNO]⁺ | Cleavage of the C(phenoxy)-O bond, with charge retention on the bromopyridine moiety. |

| 157/159 | [C₅H₄BrN]⁺˙ | Loss of the 3-fluorophenoxy radical followed by hydrogen rearrangement. |

| 111 | [C₆H₄FO]⁺ | Cleavage of the C(pyridyl)-O bond, with charge retention on the fluorophenoxy moiety. |

Experimental Protocol for MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion doublet (M⁺˙ and M+2⁺˙) and compare the observed fragment ions to the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum of this compound will be complex, but key diagnostic peaks can be assigned with high confidence.

Table of Predicted IR Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Py & Ph) | Characteristic stretching for sp² C-H bonds.[7][8] |

| 1600 - 1550 | C=N, C=C Stretch | Pyridine Ring | Strong absorptions from the pyridine ring system are expected in this region.[9] |

| 1500 - 1400 | C=C Stretch | Aromatic (Py & Ph) | Multiple bands corresponding to the skeletal vibrations of both aromatic rings. |

| 1280 - 1200 | C-O-C Stretch | Aryl Ether (Asymmetric) | A strong, characteristic band for the asymmetric C-O-C stretch is a key diagnostic feature.[6] |

| 1150 - 1050 | C-F Stretch | Fluoroaromatic | Strong absorption due to the highly polar C-F bond.[10] |

| 850 - 750 | C-H Out-of-Plane Bend | Substituted Aromatics | Bending patterns are indicative of the substitution on the aromatic rings. |

| 700 - 600 | C-Br Stretch | Bromoaromatic | The C-Br stretch typically appears in the lower frequency region of the spectrum.[10] |

Experimental Protocol for IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. Identify and label the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Self-Validating Analytical Profile

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR data. NMR defines the precise C-H framework and connectivity. Mass spectrometry confirms the elemental composition (C₁₁H₇BrFNO) and provides corroborating structural evidence through predictable fragmentation. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups (aryl ether, pyridine, C-F, C-Br). Together, these techniques provide a rigorous, self-validating analytical package that confirms the identity and purity of the target compound, enabling its confident use in further research and development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF.

- International Journal of Research Trends and Innovation. (n.d.). The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported.

- ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum.

- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.

- Elixir International Journal. (2012). Vibrational Spectroscopic studies, HOMO, LUMO and NBO analysis of Pyridine-2,6-dicarbonyl dichloride by DFT method.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 341 Handouts.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- University of California, Davis. (n.d.). Signal Areas.

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 8. ijrti.org [ijrti.org]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(3-fluorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(3-fluorophenoxy)pyridine is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As a molecule of interest in drug discovery and organic electronics, a thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 936343-48-5). Due to a lack of experimentally determined data in publicly accessible literature, this guide leverages high-quality computational predictions to offer insights into its molecular characteristics. This document also outlines a standard experimental protocol for the determination of a key physical property, the melting point, to serve as a practical reference for researchers.

Molecular Identity and Structural Characteristics

This compound is a disubstituted pyridine derivative. The molecule consists of a pyridine ring brominated at the 5-position and linked via an ether oxygen at the 2-position to a 3-fluorophenyl group. This unique combination of a pyridine core, a bromine atom, a fluorine atom, and an ether linkage imparts specific electronic and steric properties that influence its intermolecular interactions and, consequently, its physical behavior.

Table 1: Molecular Identifiers and Structural Details

| Identifier | Value | Source |

| CAS Number | 936343-48-5 | [1] |

| Molecular Formula | C₁₁H₇BrFNO | [1] |

| Molecular Weight | 268.08 g/mol | [1] |

| SMILES | FC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 | [1] |

| InChI Key | IGNBVJSHHGWJMR-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Properties

The precise experimental determination of the physical properties of novel compounds is often a time-consuming and resource-intensive process. In the absence of such data for this compound, computational chemistry provides reliable estimates that are invaluable for guiding experimental design and predicting molecular behavior. The following properties have been predicted using industry-standard algorithms and computational models.[2][3][4]

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | 60-80 °C | Prediction based on the compound's structural similarity to other solid aromatic ethers. The presence of halogen atoms can influence crystal packing and thus the melting point. |

| Boiling Point | ~350-370 °C at 760 mmHg | Predicted using ACD/Labs software. High boiling point is expected due to the molecular weight and polar nature of the molecule. |

| Water Solubility | Low | Predicted to be sparingly soluble in water due to its predominantly nonpolar aromatic structure. |

| LogP | ~3.5 - 4.0 | The octanol-water partition coefficient (LogP) suggests a high degree of lipophilicity, which is a key parameter in drug design for cell membrane permeability. |

| pKa (most basic) | ~2.5 - 3.5 (pyridine nitrogen) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the aromatic ring and the ether linkage. |

Disclaimer: The data presented in Table 2 are computationally predicted and have not been experimentally verified. These values should be used as estimations to guide laboratory work.

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the predicted spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will likely appear in the range of δ 7.0-8.5 ppm, with coupling patterns indicative of their relative positions. The protons on the 3-fluorophenyl ring are expected between δ 6.8-7.5 ppm, with their multiplicities influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display 11 distinct signals for the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will show characteristic shifts. The carbon of the C-O ether linkage is expected in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:

-

~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1450-1550 cm⁻¹: Aromatic C=C stretching vibrations of the phenyl ring.

-

~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether linkage.

-

~1000-1050 cm⁻¹: Symmetric C-O-C stretching.

-

~1100-1150 cm⁻¹: C-F stretching vibration.

-

~600-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely involve the cleavage of the ether bond.

Experimental Protocol: Melting Point Determination

This section provides a standardized, self-validating protocol for the determination of the melting point of a crystalline solid like this compound.

Principle

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress the melting point and broaden the melting range.[5] This protocol uses a digital melting point apparatus for accurate and reproducible measurements.

Materials and Equipment

-

This compound (crystalline solid)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Step-by-Step Methodology

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended):

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Record the temperature at which melting begins and is complete. This provides a rough estimate.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20 °C below the approximate melting point.

-

Place a new loaded capillary tube into the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C/min.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Repetition: Repeat the accurate determination with a fresh sample at least twice to ensure reproducibility. The melting ranges should agree within 1 °C for a pure compound.

Structure-Property Relationships and Synthesis

The interplay of the structural features of this compound dictates its physical properties and potential synthetic routes.

Influence of Structure on Physical Properties

The diagram below illustrates the conceptual relationship between the key structural motifs of the molecule and their influence on its predicted physicochemical properties.

Caption: Structure-Property Relationship Diagram.

Synthetic Considerations

While a specific patented synthesis for this compound was not identified in the preliminary search, a common method for the synthesis of such diaryl ethers is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. A plausible synthetic route would involve the reaction of 5-bromo-2-halopyridine (e.g., 5-bromo-2-chloropyridine) with 3-fluorophenol in the presence of a copper catalyst and a base. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination-type coupling could also be employed.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound based on high-quality computational predictions. The presented data on its molecular identifiers, physicochemical properties, and spectroscopic characteristics offer a valuable resource for researchers in medicinal chemistry and materials science. The included experimental protocol for melting point determination serves as a practical guide for the physical characterization of this and similar compounds. As a molecule with potential for further development, the information contained herein will aid in its synthesis, handling, and application in future research endeavors.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(3-fluorophenoxy)pyridine

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 5-Bromo-2-(3-fluorophenoxy)pyridine. Based on a detailed analysis of its structural motifs—a brominated pyridine core, a phenoxy linker, and a fluorinated phenyl ring—we hypothesize a spectrum of potential therapeutic applications, including oncology, infectious diseases, and kinase-mediated inflammatory disorders. This document outlines a structured, multi-pronged research and development plan, complete with detailed experimental protocols, to systematically evaluate its anticancer, antimicrobial, and kinase inhibitory potential. The methodologies described herein are designed to be self-validating, providing a robust pathway for preliminary drug discovery and lead optimization.

Introduction and Rationale

The confluence of a pyridine scaffold, halogen substitution, and a phenoxy linkage has yielded numerous compounds with significant therapeutic value. The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Halogenation, particularly with bromine and fluorine, can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity.[2][3][4] The phenoxy group provides a flexible yet constrained linker, often found in compounds targeting kinases and other enzymes.

This compound integrates these key pharmacophores. The brominated pyridine core is associated with anticancer and antimicrobial activities.[2][5] The 2-phenoxypyridine structure has been identified in potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of inflammatory and stress responses.[6] Furthermore, the presence of a fluorine atom on the phenyl ring can enhance potency and metabolic stability.[3] Based on this structural analysis, we propose a focused investigation into the following potential biological activities of this compound:

-

Anticancer Activity: Targeting various cancer cell lines to assess cytotoxicity and explore potential mechanisms of action, such as cell cycle arrest and apoptosis induction.

-

Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

-

Kinase Inhibition: Specifically investigating its inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as c-Met and JNK.

This guide provides the theoretical underpinning and practical experimental designs to rigorously test these hypotheses.

Proposed Areas of Biological Investigation

Anticancer Potential

Brominated pyridines have emerged as a promising class of compounds in oncology research, with demonstrated cytotoxic effects against various cancer cell lines.[2] Pyridine derivatives, in general, are known to induce G2/M cell cycle arrest and apoptosis.[7] The structural similarity of our target compound to known kinase inhibitors also suggests a potential mechanism for its anticancer effects.[8][9][10]

Hypothesized Mechanism of Action: this compound may exert its anticancer effects through the inhibition of key signaling kinases involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The pyridine scaffold is a cornerstone in the development of antimicrobial agents.[5][11] Bromination can enhance the antimicrobial potency of pyridine derivatives.[2] The mechanism of action for some pyridinium salts is thought to involve the disruption of bacterial membranes.[12][13]

Hypothesized Mechanism of Action: The compound may interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes required for microbial survival.

Kinase Inhibition

The 2-phenoxypyridine scaffold is a known pharmacophore for kinase inhibitors, including those targeting JNK and c-Met.[6][8] Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The old drug phenazopyridine, a pyridine derivative, was recently identified as a kinase inhibitor, targeting cyclin-G-associated kinase (GAK) and phosphatidylinositol kinases.[9][10]

Hypothesized Mechanism of Action: The compound may act as a competitive inhibitor at the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways.

Experimental Protocols

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Workflow:

Caption: Workflow for in vitro anticancer activity screening.

Step-by-Step Protocol:

-

Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 or 72 hours.

-

MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

| Cancer Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | Experimental Data | Experimental Data |

| A549 (Lung) | Experimental Data | Experimental Data |

| HepG2 (Liver) | Experimental Data | Experimental Data |

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic microorganisms.

Experimental Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol (Broth Microdilution):

-

Microorganism Panel: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (Candida albicans).

-

Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard in sterile saline.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus (Gram +) | Experimental Data | Experimental Data | N/A |

| B. subtilis (Gram +) | Experimental Data | Experimental Data | N/A |

| E. coli (Gram -) | Experimental Data | Experimental Data | N/A |

| P. aeruginosa (Gram -) | Experimental Data | Experimental Data | N/A |

| C. albicans (Fungus) | Experimental Data | N/A | Experimental Data |

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against selected kinases.

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol (Example using a commercial kinase assay kit, e.g., ADP-Glo™):

-

Kinase Selection: Based on structural similarity to known inhibitors, select relevant kinases such as c-Met and JNK3.

-

Reagent Preparation: Prepare reagents as per the manufacturer's protocol, including the kinase, substrate, and ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound in the appropriate buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the ATP and substrate mixture.

-

Incubation: Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

| Kinase Target | Compound IC50 (nM) | Staurosporine IC50 (nM) |

| c-Met | Experimental Data | Experimental Data |

| JNK3 | Experimental Data | Experimental Data |

Future Directions and Conclusion

The successful identification of significant biological activity in any of the proposed assays will warrant further investigation. For promising anticancer hits, mechanistic studies including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins should be conducted. Potent antimicrobial compounds should be evaluated for their spectrum of activity against resistant strains and their potential for in vivo efficacy. Kinase inhibitors should be profiled against a broader panel of kinases to determine their selectivity.

References

- Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)

- The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. (2025). Benchchem.

- Antiviral activity evaluation and action mechanism of chalcone derivatives containing phenoxypyridine. (2024). Semantic Scholar.

- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). PubMed.

- Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Deriv

- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. (2012). PubMed Central.

- Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. (n.d.). Semantic Scholar.

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PubMed Central.

- Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. (2021). Frontiers in Pharmacology.

- Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differenti

- Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).

- Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed Central.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2017). PubMed Central.

- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PubMed Central.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- [Effect of 3-hydroxypyridine derivatives on the central nervous system]. (1981). PubMed.

- Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2025).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (2011). PubMed Central.

- Drug-induced neurologic disorders. (2022). MedLink.

- New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. (2024). MalariaWorld.

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (2025). Benchchem.

- 5-Bromo-2-hydrazinopyridine. (n.d.). Chem-Impex.

- 1411488-83-9 | 5-Bromo-2-[2-(methylthio)phenoxy]pyridine. (n.d.). A2B Chem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

- What are the side effects of phenazopyridine (pyridine derivative urinary analgesic)? (2025). GIDEON.

- Neurological side effects of psychotropic medications. (2021). Johns Hopkins University.

- Drug-Induced Neurologic Conditions. (2014). U.S. Pharmacist.

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. (2021).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Frontiers | Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation [frontiersin.org]

- 10. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-2-(3-fluorophenoxy)pyridine

Audience: Researchers, scientists, and drug development professionals.